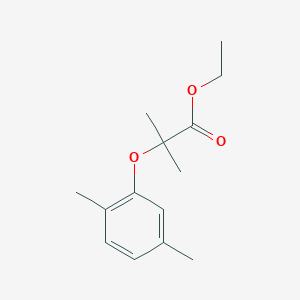
Ethyl 2,5-dimethylphenoxyisobutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
これは構造的にセファロスポリンと密接に関連しており、分子の7-アミノセファロスポラン酸部分の硫黄原子が酸素に置換されています . モキサラクタム二ナトリウム塩は、グラム陽性菌およびグラム陰性菌の好気性および嫌気性細菌に対して幅広い活性を示します .
製法
モキサラクタム二ナトリウム塩は、多段階プロセスによって合成されます。合成は、6-アミノペニシラン酸のベンジドロールエステルから始まり、これはS-塩素化され、塩基で処理されます。この中間体は、塩化亜鉛の存在下でプロパルギルアルコールで置換されます。側鎖はフェニルアセチルアミドとして保護され、三重結合はリンダー触媒で部分的に還元され、次にmCPBAでエポキシ化されます。エポキシドは、1-メチル-1H-テトラゾール-5-チオールで開き、続いてジョーンズ酸化、オゾン分解、およびSOCl2とピリジンとの反応が行われます。 最後のステップは、分子内ウィッティヒ反応を伴います .
準備方法
Moxalactam disodium salt is synthesized through a multi-step process. The synthesis begins with the benzhydrol ester of 6-aminopenicillanic acid, which is S-chlorinated and treated with a base. This intermediate is then displaced with propargyl alcohol in the presence of zinc chloride. The side chain is protected as the phenylacetylamide, and the triple bond is partially reduced with a Lindlar catalyst and then epoxidized with mCPBA. The epoxide is opened with 1-methyl-1H-tetrazole-5-thiol, followed by Jones oxidation, ozonolysis, and reaction with SOCl2 and pyridine. The final step involves an intramolecular Wittig reaction .
化学反応の分析
モキサラクタム二ナトリウム塩は、以下を含むさまざまな化学反応を起こします。
これらの反応で使用される一般的な試薬には、塩化亜鉛、mCPBA、SOCl2、およびピリジンが含まれます。 これらの反応から生成される主な生成物には、モキサラクタム二ナトリウム塩の最終構造につながる中間体があります .
科学研究への応用
モキサラクタム二ナトリウム塩は、以下を含むさまざまな科学研究に用いられています。
科学的研究の応用
Moxalactam disodium salt is used in various scientific research applications, including:
作用機序
モキサラクタム二ナトリウム塩は、細菌細胞壁の合成を阻害することによって効果を発揮します。これは、ペニシリン結合タンパク質に結合し、ペニシリン結合タンパク質は細菌細胞壁のペプチドグリカン鎖の架橋に不可欠です。 この阻害により、細胞壁が弱体化し、最終的に細菌が溶解します . モキサラクタム二ナトリウム塩は、これらの酵素による加水分解に耐性があるため、β-ラクタマーゼ産生菌に対して特に効果的です .
類似の化合物との比較
モキサラクタム二ナトリウム塩は、セフォタキシムやセフタジジムなどの他のセファロスポリンと似ています。 これには、これらの化合物とは異なる独自の特性があります。
構造的差異: 7-アミノセファロスポラン酸部分の硫黄原子は、モキサラクタム二ナトリウム塩では酸素に置換されています.
活性スペクトル: モキサラクタム二ナトリウム塩は、一般的に、バクテロイデス・フラジリスに対してはセフォタキシムよりも活性が高く、グラム陽性菌に対しては活性は低くなっています.
β-ラクタマーゼへの耐性: モキサラクタム二ナトリウム塩は、β-ラクタマーゼによる加水分解に耐性があり、β-ラクタマーゼ産生菌に対して有効です.
類似の化合物には、以下が含まれます。
- セフォタキシム
- セフタジジム
- セフトリアキソン
類似化合物との比較
Moxalactam disodium salt is similar to other cephalosporins, such as cefotaxime and ceftazidime. it has unique properties that distinguish it from these compounds:
Structural Difference: The sulfur atom in the 7-aminocephalosporanic acid portion is replaced by oxygen in moxalactam disodium salt.
Activity Spectrum: Moxalactam disodium salt is generally more active against Bacteroides fragilis and less active against Gram-positive bacteria compared to cefotaxime.
Resistance to β-lactamases: Moxalactam disodium salt is resistant to hydrolysis by β-lactamases, making it effective against β-lactamase-producing bacteria.
Similar compounds include:
- Cefotaxime
- Ceftazidime
- Ceftriaxone
These compounds share a similar mechanism of action but differ in their spectrum of activity and resistance to β-lactamases .
特性
CAS番号 |
102416-49-9 |
|---|---|
分子式 |
C14H20O3 |
分子量 |
236.31 g/mol |
IUPAC名 |
ethyl 2-(2,5-dimethylphenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C14H20O3/c1-6-16-13(15)14(4,5)17-12-9-10(2)7-8-11(12)3/h7-9H,6H2,1-5H3 |
InChIキー |
FJJUGKPAFOGWAV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(C)OC1=C(C=CC(=C1)C)C |
正規SMILES |
CCOC(=O)C(C)(C)OC1=C(C=CC(=C1)C)C |
Key on ui other cas no. |
102416-49-9 |
同義語 |
EDMPIB ethyl 2,5-dimethylphenoxyisobutyrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















